molecular formula C40H61ClO14 B1261240 Phorbaside E

Phorbaside E

Cat. No.: B1261240
M. Wt: 801.4 g/mol
InChI Key: JVXXLMOMHRWQIZ-ZNUHDHAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorbaside E is a macrolide compound first isolated from the marine sponge Phorbas sp. collected in Western Australia . It belongs to a class of natural products known for their complex structures and potent bioactivities. This compound is part of the phorbaside family (A-E), which are characterized as chlorocyclopropane macrolide glycosides . Research on marine natural products has highlighted sponges of the genus Phorbas as a significant source of cytotoxic metabolites . Consistent with this, this compound and its structural analogs have demonstrated cytotoxic properties in biological assays, indicating their value as lead compounds in drug discovery research . Macrolides derived from marine organisms, in general, represent a promising area of investigation for the development of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C40H61ClO14

Molecular Weight

801.4 g/mol

IUPAC Name

(1S,2S,5R,7E,9R,10R,11R,12R,13S)-5-[(E)-4-[(1R,2S)-2-chlorocyclopropyl]but-1-en-3-ynyl]-13-[(2R,3R,4R,5S,6S)-3-[(2S,3R,4R,5S,6S)-4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-1-hydroxy-9-methoxy-2,7,10,12-tetramethyl-4,15-dioxabicyclo[9.3.1]pentadec-7-en-3-one

InChI

InChI=1S/C40H61ClO14/c1-19-15-26(14-12-11-13-25-17-27(25)41)52-35(44)22(4)40(47)18-29(21(3)30(55-40)20(2)28(16-19)48-9)53-37-34(39(8,46)32(43)24(6)51-37)54-36-33(49-10)38(7,45)31(42)23(5)50-36/h12,14,16,20-34,36-37,42-43,45-47H,15,17-18H2,1-10H3/b14-12+,19-16+/t20-,21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33+,34+,36+,37+,38-,39-,40+/m1/s1

InChI Key

JVXXLMOMHRWQIZ-ZNUHDHAZSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@]2([C@@H](C(=O)O[C@H](C/C(=C/[C@H]([C@H]([C@@H]1O2)C)OC)/C)/C=C/C#C[C@H]3C[C@@H]3Cl)C)O)O[C@H]4[C@@H]([C@]([C@H]([C@@H](O4)C)O)(C)O)O[C@H]5[C@@H]([C@]([C@H]([C@@H](O5)C)O)(C)O)OC

Canonical SMILES

CC1C(CC2(C(C(=O)OC(CC(=CC(C(C1O2)C)OC)C)C=CC#CC3CC3Cl)C)O)OC4C(C(C(C(O4)C)O)(C)O)OC5C(C(C(C(O5)C)O)(C)O)OC

Synonyms

phorbaside E

Origin of Product

United States

Discovery, Isolation, and Advanced Structural Elucidation of Phorbaside E

Historical Context of Phorbaside Series Discovery and Initial Isolation from Phorbas Species

The discovery of Phorbaside E is intrinsically linked to the broader exploration of the chemical constituents of marine sponges of the genus Phorbas. nih.govmdpi.com In 1995, the investigation of a Phorbas species collected off the Western Australian coastline led to the isolation of the highly cytotoxic compounds, phorboxazoles A and B. acs.orgmurdoch.edu.au It was from the minor fractions of this same sponge extract that a series of related, yet structurally distinct, macrolides were later uncovered: the phorbasides. acs.orgnih.gov

Phorbasides A through E, including this compound, were identified as a family of cytotoxic macrolide glycosides. acs.orgnih.gov A defining and rare characteristic of this series is a 14-membered macrolide ring that is terminated by an ene-yne-trans-2-chlorocyclopropane moiety. acs.orgnih.gov The initial report detailed the isolation and structural characterization of these five new compounds, marking their entry into the scientific literature as complex marine natural products. nih.govsemanticscholar.org The investigation into this single Phorbas specimen showcases the remarkable chemical diversity that can exist within a single organism, yielding multiple classes of potent secondary metabolites. nih.govnih.gov

Discovery Context of this compound
Compound Series Phorbasides
Natural Source Phorbas sp. marine sponge mdpi.comacs.org
Collection Location Western Australian coastline mdpi.comacs.org
Co-isolated Compounds Phorboxazoles A & B; Phorbasides A, B, C, D acs.orgnih.gov
Key Structural Feature Ene-yne-trans-2-chlorocyclopropane macrolide glycoside mdpi.comacs.org

Methodologies for the Isolation of this compound from Natural Sources

The isolation of this compound, a minor constituent of its source organism, required a multi-step process involving careful extraction and sophisticated chromatographic separation.

Extraction and Chromatographic Fractionation Strategies for Marine Sponge Extracts

The process began with the collection of the Phorbas sp. sponge, which was immediately frozen and stored at -20 °C to preserve its chemical integrity. nih.gov For the isolation of minor phorbaside analogues from this specimen, the sponge material underwent extraction with methanol. nih.gov The resulting crude extract was then subjected to solvent partitioning to separate compounds based on polarity. nih.gov

A carbon tetrachloride (CCl₄)-soluble fraction was found to contain the phorbasides and was selected for further separation. nih.gov This fraction was subjected to flash chromatography using a silica (B1680970) cartridge. nih.gov A gradient of solvents, specifically mixtures of n-hexane and ethyl acetate (B1210297) (EtOAc) of increasing polarity, was used to elute the compounds, yielding multiple fractions with varying chemical compositions. nih.gov Phorbasides A-E were successfully isolated from these minor fractions. acs.orgnih.gov

Purification Techniques for Minor Phorbaside Analogues

The fractions obtained from the initial flash chromatography required further purification to isolate individual phorbaside analogues. nih.gov The successful purification of very minor components, such as Phorbasides F through I from the same sponge, demonstrates the techniques applicable to trace compounds like this compound. nih.govnih.gov High-performance liquid chromatography (HPLC) was the method of choice for this fine-scale separation. nih.gov

Specifically, reversed-phase HPLC was employed, utilizing columns such as Phenylhexyl columns. nih.gov Different solvent systems, including methanol/water and acetonitrile/water mixtures, were used to achieve the high resolution needed to separate these structurally similar analogues. nih.gov The isolation of phorbaside analogues in quantities as low as 7 to 9.5 micrograms underscores the sensitivity and efficacy of these purification strategies. nih.gov

Isolation and Purification Techniques
Initial Extraction Methanol extraction followed by solvent partitioning (e.g., CCl₄ fraction). nih.gov
Initial Separation Flash chromatography on silica with a hexane/EtOAc gradient. nih.gov
Final Purification Reversed-phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov
HPLC Columns Phenylhexyl columns. nih.gov
Significance Enabled the isolation of minor and trace analogues in microgram quantities. nih.govnih.gov

Spectroscopic and Analytical Approaches for Comprehensive Structural Characterization

The determination of the complex three-dimensional structure of this compound and its relatives was accomplished through an integrated approach, relying heavily on advanced spectroscopic methods. acs.orgnih.gov The primary tools for this comprehensive characterization were mass spectrometry (MS), circular dichroism (CD), and, most critically, high-resolution nuclear magnetic resonance (NMR) spectroscopy. acs.org

High-resolution mass spectrometry, likely using techniques such as Fast Atom Bombardment (HRFABMS), was used to establish the molecular formula for each phorbaside, providing the foundational data on elemental composition. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

High-resolution NMR spectroscopy was indispensable for elucidating the planar structure and relative configuration of the phorbasides. acs.orgcore.ac.uk An extensive suite of two-dimensional (2D) NMR experiments was conducted to piece together the intricate connectivity of the atoms within the molecule. acs.org

These experiments included:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings and map out adjacent protons. acs.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C). acs.org

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which helps to connect different structural fragments. acs.org

HSQC-TOCSY (HSQC-Total Correlation Spectroscopy): A powerful experiment that combines the direct ¹H-¹³C correlation of HSQC with the extended spin system information of TOCSY, revealing entire proton networks attached to specific carbons. acs.org

Through meticulous analysis of these spectra, the constitution of the 14-membered macrolide ring and the attachment point of the sugar glycoside at position C5 were definitively established. acs.org

Application of Cryoprobe NMR for Nanomole-Scale Elucidation

The discovery and characterization of the full Phorbaside family, particularly the minor analogues, were made possible by significant advances in NMR technology, specifically the development of cryogenically cooled probes (cryoprobes). nih.govnih.gov The initial isolation of Phorbasides A-E was facilitated by a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe, which offered enhanced sensitivity over older room-temperature probes, allowing for the characterization of milligram-level samples (0.78–3 mg). nih.govresearchgate.net

Two-Dimensional NMR Techniques (COSY, ROESY, HSQC, HMBC) for Connectivity and Stereochemistry

The intricate structure of this compound was pieced together through extensive analysis of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These techniques are fundamental in establishing the atom-to-atom connectivity and the relative stereochemistry of the molecule.

Analysis of Correlation SpectroscopY (COSY), Rotating-frame Overhauser Effect SpectroscopY (ROESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra allowed for the complete assignment of proton (¹H) and carbon (¹³C) signals. acs.orgnih.gov

For this compound, these analyses were crucial in differentiating it from its isomer, Phorbaside C. acs.org The key distinction was found in the linkage between the two L-evalose sugar residues. HMBC correlations were pivotal in identifying the connection point. A cross-peak between the proton signal at H2′ (δ 3.57 ppm) and the anomeric carbon C1″ (δ 95.6 ppm) definitively established a 1″→2′ glycosidic bond. acs.org This contrasted with the 1″→4′ linkage found in other phorbasides like B and C. Further analysis of the NMR data indicated that this compound also differs from Phorbaside C in the location of a methoxy (B1213986) group, which is at position C2″ in this compound. acs.org

The relative configurations within the macrolide ring and the sugar moieties were deduced from ROESY data, which reveals through-space proximity of protons, and by analyzing coupling constants. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound (in CDCl₃) Data sourced from supplementary materials associated with the primary literature. amazonaws.com

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
2' 77.03.57 (s)
1'' 95.65.70 (s)
2'' 82.23.15 (s)
2''-OMe 61.93.59 (s)

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) was essential for determining the elemental composition of this compound. High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) provided an exact mass measurement for the sodium adduct ion ([M + Na]⁺) at m/z 823.3750. acs.org This corresponded to a molecular formula of C₄₀H₆₁ClO₁₄, revealing that this compound is isomeric with Phorbaside C. acs.org

While detailed fragmentation analysis for this compound is not extensively published, tandem MS (MS/MS) is a standard component of such structural elucidations. This technique involves inducing fragmentation of the parent ion and analyzing the resulting fragment ions to confirm the proposed structure, such as the sequence of sugar units and the structure of the aglycone macrolide.

Chiroptical Methods, including Circular Dichroism (CD) Spectroscopy, for Absolute Configuration Assignment

The determination of the absolute stereochemistry of chiral molecules like this compound requires chiroptical methods. figshare.comnih.gov Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for this purpose. wikipedia.org

For the phorbaside family, the absolute configuration of the sugar units was a key challenge. figshare.com The L-configuration of the evalose (B1236077) sugar in Phorbaside A was confirmed by comparing the CD spectrum of a chemically derivatized portion of the natural product with that of a synthetic standard derived from L-rhamnose. figshare.comnih.gov Specifically, acid-catalyzed methanolysis of Phorbaside A, followed by a two-step derivatization, yielded a product whose exciton-coupled CD spectrum was identical to a synthetically prepared standard. figshare.comepa.gov

The absolute configurations of other phorbasides, including this compound, were assigned by correlation. nih.govacs.org Phorbasides A through I were all isolated from the same sponge specimen. nih.gov They exhibit identical Cotton effects in their CD spectra, which arise from the π-π* transitions of the shared chlorocyclopropyl-ene-yne chromophore. nih.govnih.gov This consistency strongly indicates that they share the same absolute configuration in their common structural elements, including the L-configuration for the sugar residues. nih.gov

Integrated Analytical Workflows for Metabolite Annotation and Profiling in Phorbas Extracts

The discovery of this compound and its congeners is a result of integrated analytical workflows designed to uncover the chemical diversity within a single biological source. nih.govmdpi.com The marine sponge Phorbas sp. produces a complex mixture of secondary metabolites, with many, like the later-discovered phorbasides, present in minute quantities. nih.gov

Modern analytical strategies employ a dereplication process at the initial stages. mdpi.com This often involves Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS). By creating molecular networks, researchers can quickly annotate known compounds and their analogs within the crude extract, highlighting novel chemical entities for targeted isolation. mdpi.com

Once a novel compound like this compound is targeted, a suite of high-sensitivity spectroscopic techniques is employed for full structural characterization from minimal material. nih.gov This integrated "nanomole-scale" approach combines data from MS, CD spectroscopy, and advanced NMR techniques, often using microcryoprobes to achieve sufficient signal-to-noise from microgram-level samples. nih.govnih.gov This workflow is crucial for exploring the full chemical potential of rare natural sources and for characterizing minor but potentially bioactive metabolites like the phorbasides. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Phorbaside A
Phorbaside B
Phorbaside C
Phorbaside D
This compound
Phorbaside G
Phorbaside H
Phorbaside I
L-evalose

Biological Activities and Molecular Mechanistic Investigations of Phorbaside E

Cytotoxic Activity in In Vitro Cellular Models

Phorbaside E has demonstrated notable cytotoxic effects in various human cancer cell lines, indicating its potential as an antiproliferative agent. mdpi.comnih.gov

Antiproliferative Effects on Specific Human Cancer Cell Lines (e.g., HCT-116)

Research has shown that this compound exerts prominent cytotoxic effects against the human colon cancer cell line HCT-116. mdpi.comnih.gov Studies comparing a series of phorbasides revealed that this compound was significantly more potent than some of its structural analogs. For instance, this compound displayed an IC50 value of 10.2 μM against HCT-116 cells, while Phorbaside A showed an IC50 of 61.9 μM. nih.gov In contrast, Phorbaside B exhibited no activity, suggesting that specific structural features, such as the presence of a free hydroxyl group on the sugar moiety, may be crucial for its cytotoxic activity. mdpi.comnih.gov

Table 1: Cytotoxic Activity of this compound and Related Compounds against HCT-116 Human Colon Cancer Cells

Compound Cell Line IC50 (µM) Source
This compound HCT-116 10.2 nih.gov
Phorbaside A HCT-116 61.9 nih.gov
Phorbaside B HCT-116 No activity mdpi.com
Phorbaside C HCT-116 Potent acs.org

Mechanisms of Cell Viability Reduction (e.g., Apoptosis Induction via Caspase Activation)

The reduction in cancer cell viability induced by compounds like this compound is often attributed to the induction of apoptosis, or programmed cell death. A key mechanism in apoptosis is the activation of a cascade of enzymes known as caspases. researchgate.netnih.gov These proteases are synthesized as inactive precursors and are activated in response to apoptotic signals. nih.gov Once activated, caspases systematically dismantle the cell by cleaving specific protein substrates. nih.gov There are two main pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.netfrontiersin.org Both pathways converge to activate effector caspases, such as caspase-3, which then execute the final stages of apoptosis. researchgate.net While the specific apoptotic pathway triggered by this compound is still under investigation, its ability to induce cell death in cancer cells points towards the potential involvement of caspase activation.

Effects on Cellular Processes (e.g., Cell Cycle Progression)

The cell cycle is a fundamental process that governs cell division and proliferation. ucd.iearacelibio.com It is tightly regulated by a series of checkpoints and a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). mlsu.ac.inresearchgate.net Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. frontiersin.org Some anticancer agents exert their effects by interfering with cell cycle progression, causing cell cycle arrest at specific phases (G0/G1, S, or G2/M) and thereby inhibiting proliferation. researchgate.netresearchgate.net This disruption can ultimately lead to apoptosis. The investigation into whether this compound affects cell cycle progression in cancer cells is an active area of research to fully understand its antiproliferative mechanism.

Antimicrobial and Antifungal Properties

Natural products from marine organisms are a rich source of novel antimicrobial and antifungal agents. dergipark.org.tr While some marine-derived compounds have shown broad-spectrum activity, the phorbasides, including this compound, have exhibited a more selective profile. In a standard paper disk assay, none of the tested phorbasides, at a concentration of 10 µg per disk, demonstrated antifungal activity against Candida albicans, C. glabrata, and C. krusei. acs.org

Table 2: Antifungal Screening of Phorbasides

Fungal Strain Activity (at 10 µ g/disk ) Source
Candida albicans ATCC 14503 Inactive acs.org
Candida glabrata Inactive acs.org
Candida krusei Inactive acs.org

Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. mdpi.comnih.gov Marine natural products have shown significant promise as anti-inflammatory agents. researchgate.netmdpi.com The anti-inflammatory potential of this compound is an area of interest for researchers, although specific studies focusing on its direct anti-inflammatory effects are limited. The evaluation of its ability to modulate key inflammatory pathways and mediators, such as cytokines and enzymes like cyclooxygenase (COX), could reveal another facet of its therapeutic potential. mdpi.commdpi.com

Molecular Mechanisms of Action and Cellular Target Identification

Elucidating the precise molecular mechanisms of action and identifying the cellular targets of bioactive compounds like this compound are crucial for drug discovery and development. nih.govnuvisan.com Techniques such as affinity-based protein profiling and cellular thermal shift assays (CETSA) are employed to identify the direct binding partners of small molecules within the complex cellular environment. researchgate.netbiognosys.com These approaches help to understand how a compound exerts its biological effects, whether by inhibiting a specific enzyme, disrupting a protein-protein interaction, or modulating a signaling pathway. evotec.com The identification of the specific cellular targets of this compound will be instrumental in optimizing its structure for improved potency and selectivity and in elucidating its full therapeutic potential.

Investigation of Interactions with Enzymes and Receptors

Currently, there are no specific studies published that detail the direct interactions of this compound with specific enzymes or cellular receptors. While enzyme inhibition assays are a common method to determine the bioactivity of natural products, and various compounds from Phorbas sponges have been evaluated for such effects, this compound itself has not been the subject of these specific published investigations. numberanalytics.comnih.govmdpi.com Therefore, its enzyme inhibition profile and receptor binding affinity remain uncharacterized in the available scientific literature.

Modulation of Intracellular Signaling Pathways

The specific effects of this compound on intracellular signaling pathways have not been reported. Although other metabolites from the Phorbas genus, such as alotaketals, have been shown to activate the cAMP cell signaling pathway, similar mechanistic studies have not been published for this compound. nih.govnih.gov Investigations into how this compound might modulate key cellular pathways, which could explain its cytotoxic effects, are currently lacking in the scientific literature. Studies on other marine macrolides have identified interactions with pathways like the Keap1/Nrf2 system, but no such data exists specifically for this compound. researchgate.net

Ligand Binding Studies and Protein Interaction Analysis

There is no available data from ligand binding assays or protein interaction analyses specifically for this compound. Methodologies such as molecular docking, co-immunoprecipitation, and mass spectrometry are used to identify and characterize the binding of small molecules to protein targets, but these techniques have not been applied to this compound in any published research to date. thermofisher.comunivr.itrefeyn.com Consequently, the molecular targets and protein interaction networks for this compound are currently unknown.

Data Tables

Table 1: Cytotoxicity of this compound

Compound Cell Line Activity IC50 Value

Table 2: Compound Names Mentioned

Compound Name
Phorbaside A
Phorbaside C
Phorbaside D
This compound
Alotaketals

Structure Activity Relationship Sar Studies of Phorbaside E and Its Derivatives

Design and Synthesis of Phorbaside E Analogues for Systematic SAR Investigations

The scarcity of phorbasides from their natural source, the marine sponge Phorbas sp., necessitates chemical synthesis to enable thorough SAR studies. encyclopedia.pubresearchgate.net The total synthesis of these complex molecules is a significant undertaking that not only confirms their proposed structures but also provides access to analogues with deliberate structural modifications. cam.ac.uknih.gov The total synthesis of (+)-phorbaside A, a closely related analogue of this compound, has been successfully accomplished, validating its configurational assignment. cam.ac.ukacs.orgnih.gov This achievement is crucial as it lays the groundwork for producing a variety of analogues by altering the synthetic pathway or by modifying the final natural product. cam.ac.uknih.gov

The process of creating these analogues often involves a convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined in the later stages. acs.orgchemrxiv.org For example, the synthesis of phorbaside A involved key steps such as boron aldol (B89426) reactions, a Sonogashira coupling, and a final glycosylation to attach the sugar moiety. nih.gov By using different building blocks in this process, a library of analogues can be generated for SAR studies.

Influence of the Macrolide Ring Structure on Biological Activity

The phorbasides, including this compound, are characterized by a 14-membered macrolide ring. nio.res.innih.gov This core structure is a common feature among these compounds, suggesting its importance for their biological activity. nih.gov However, subtle variations in the macrolide ring can lead to differences in potency and efficacy.

Studies on phorbaside F, for example, revealed that it differs from phorbaside A only by the absence of a methyl group on the macrolide ring. mdpi.com This seemingly minor modification provides a direct insight into the SAR of the macrolide core, indicating that even small alkyl substituents can influence the molecule's interaction with its biological target.

Further evidence for the importance of the macrolide ring comes from studies on related compounds. For instance, SAR studies on the cytotoxic compound leiodermatolide indicated that the macrolide lactam ring is essential for its antitumor activity. nio.res.in While not a phorbaside, this finding highlights a general principle for this class of molecules where the integrity of the macrocyclic core is crucial. The conformational constraints imposed by the large ring and its embedded structural elements, such as oxane rings in related phorboxazoles, are critical in positioning the key interacting groups for optimal binding to their cellular targets. murdoch.edu.au

The following table provides a summary of selected phorbasides and their reported cytotoxic activities, highlighting the variations in their structures.

CompoundKey Structural FeaturesReported Cytotoxic Activity (IC50) against HCT-116 cells
Phorbaside AContains L-evalose sugar moiety.30 µM
Phorbaside BContains a 1,4-linked disaccharide of L-evalose; lacks a free hydroxyl at C-2' of the first sugar.Inactive
Phorbaside CContains a 1,4-linked disaccharide of L-evalose; has a free hydroxyl at C-2''.2.0 µM
Phorbaside DSugar unit is fused with an oxazolone.61.9 µM
This compoundContains a single sugar moiety with a free hydroxyl at C-2'.10.2 µM
Phorbaside FDiffers from Phorbaside A by the absence of a methyl group on the macrolide ring.N/A

Role of the Glycosidic Moiety and Sugar Configuration on Bioactivity

The glycosidic portion of the phorbasides plays a critical role in their biological activity. researchgate.net The phorbasides A-I all share the same macrolide core but are distinguished by their different sugar units. nih.gov This natural diversity provides a valuable starting point for understanding the SAR of the carbohydrate moiety. nih.govnih.gov

A significant finding from the comparative analysis of phorbasides is the crucial role of a free hydroxyl group on the sugar moiety for maintaining cytotoxic activity. encyclopedia.pubmdpi.com Phorbasides A, C, D, and E, all of which exhibit prominent cytotoxic effects against the HCT-116 human colon cancer cell line, possess a free hydroxyl group at either the C-2' or C-2'' position of their sugar residues. researchgate.netnih.govmdpi.com In stark contrast, phorbaside B, which lacks this free hydroxyl group, is reported to be inactive. encyclopedia.pubmdpi.com

This observation strongly suggests that the hydroxyl group acts as a key pharmacophoric feature, likely participating in essential hydrogen bonding interactions with the molecular target. researchgate.netmdpi.com The presence and position of acyl substituents on the deoxysugars of other natural products have also been shown to be important for their biological activity, further underscoring the significance of the substitution pattern on the sugar moieties. researchgate.net Therefore, the design of future phorbaside analogues will likely focus on modifications of the sugar's hydroxyl groups to optimize activity and explore the specific nature of this critical interaction. nih.govmdpi.com

Contribution of the Chlorocyclopropane (B1620479) and Ene-yne Features to Activity

A distinctive structural feature of the phorbasides is the rare ene-yne-trans-2-chlorocyclopropane moiety appended to the macrolide ring. nih.govajol.inforesearchgate.net This unique side chain is also found in the related callipeltoside macrolides. researchgate.netacs.org The presence of this unusual functionality suggests it may play a significant role in the biological activity of these compounds. mdpi.comresearchgate.net

Computational Approaches and Molecular Modeling in SAR Studies

Computational methods and molecular modeling are invaluable tools in the SAR analysis of complex natural products like this compound. uneb.brnih.govmdpi.com These approaches provide insights into the three-dimensional structure of the molecule and its potential interactions with biological targets, which can help rationalize observed activities and guide the design of new analogues. uneb.brcrukcambridgecentre.org.ukijpsonline.com

One of the key applications of computational chemistry in this context is the determination of the absolute and relative stereochemistry of the molecule. nih.gov For the phorbasides, circular dichroism (CD) spectroscopy, an experimental technique that is often supported by computational calculations, has been instrumental in determining the absolute configuration of the macrolide ring and the sugar moieties. nih.govnih.govmdpi.com The characteristic CD spectra arising from the ene-yne chlorocyclopropane chromophore have been used to correlate the configurations of different phorbaside analogues. nih.govmdpi.com

Molecular modeling has also been used to determine the relative stereochemistry of related compounds like phorbasin B by providing theoretical measures of dihedral angles which are then compared with experimental NMR data. nih.gov For SAR studies, molecular docking simulations can be employed to predict how this compound and its analogues bind to a putative protein target. ijpsonline.comeuchembioj.com These simulations can help to explain why certain structural modifications, such as the removal of a hydroxyl group on the sugar, lead to a loss of activity. ijpsonline.com By visualizing the binding poses and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can develop hypotheses about the key features of the pharmacophore and design new analogues with potentially improved activity. uneb.brmdpi.com

Advanced Methodological Considerations in Phorbaside E Research

Strategies for Obtaining Sufficient Material for Comprehensive Research

The acquisition of adequate quantities of Phorbaside E for thorough research presents a significant challenge, primarily due to its low natural abundance in the host organism, the Phorbas sponge. hilarispublisher.comfrontiersin.org Researchers have historically faced difficulties in obtaining sufficient material for extensive biological testing and preclinical development. tandfonline.com The limited yields from natural sources necessitate strategies that can provide a sustainable and reliable supply. hilarispublisher.com

Several approaches are being explored to overcome this supply issue:

Total Synthesis: The complete chemical synthesis of this compound and its analogues offers a viable route to produce these complex molecules in the laboratory. smolecule.comnih.govacs.org The first total synthesis of (+)-phorbaside A, a closely related compound, validated its configurational assignment and demonstrated the feasibility of a synthetic approach. nih.govacs.org This method allows for the production of the natural product and also opens avenues for creating structural analogues with potentially improved properties. tandfonline.com

Semi-synthesis: This strategy involves isolating a more abundant natural precursor from the sponge and then chemically modifying it to yield this compound. This can be more efficient than total synthesis if a suitable starting material can be readily obtained.

Aquaculture and Mariculture: Cultivating the Phorbas sponge or its associated microorganisms in controlled environments is another potential long-term solution. covalo.com While challenging, successful cultivation could provide a continuous and sustainable source of the compound without depleting wild populations. covalo.comhilarispublisher.com

Metabolic Engineering and Synthetic Biology: A frontier approach involves identifying the biosynthetic gene clusters responsible for this compound production within the sponge or its symbiotic microbes. acs.orgnih.gov These genes could then be transferred to a host organism, such as E. coli or yeast, that can be easily cultured on a large scale to produce the compound through fermentation. frontiersin.orgacs.org This method holds great promise for sustainable and scalable production. acs.org

StrategyDescriptionAdvantagesChallenges
Total Synthesis Complete chemical construction of the molecule from simple starting materials. smolecule.comnih.govacs.orgProvides a reliable supply, allows for analogue creation, and is independent of natural source availability. tandfonline.comCan be a lengthy, complex, and expensive process for structurally intricate molecules.
Semi-synthesis Chemical modification of a more abundant, naturally occurring precursor.Potentially more efficient and cost-effective than total synthesis if a suitable precursor is available.Dependent on the consistent availability of the starting natural product.
Aquaculture/Mariculture Cultivation of the source organism (Phorbas sponge) or its symbionts. covalo.comSustainable and can protect wild populations. hilarispublisher.comTechnically challenging, slow growth rates, and maintaining specific environmental conditions can be difficult.
Metabolic Engineering Transferring the biosynthetic genes into a fast-growing host organism for production. acs.orgnih.govHighly scalable, sustainable, and allows for pathway optimization to increase yields. frontiersin.orgacs.orgRequires identification and characterization of the complete biosynthetic pathway, which can be complex.

Integration of Analytical Techniques for Complex Natural Product Mixtures

The isolation and characterization of this compound from the Phorbas sponge is a complex task due to the intricate mixture of secondary metabolites present in the organism. nih.govencyclopedia.pubmdpi.com To address this, researchers employ a combination of advanced analytical techniques. spectroscopyonline.comfrontiersin.orgrsc.org

The initial step often involves bioassay-guided fractionation , where the crude extract is separated into simpler fractions, and each is tested for biological activity. spectroscopyonline.com This allows researchers to focus on the fractions containing the active compounds. spectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of individual compounds from these complex mixtures. nih.gov When coupled with various detectors, such as a Diode Array Detector (DAD) for UV-Vis absorption or a Mass Spectrometer (MS) , it becomes a powerful tool for both separation and preliminary identification. nih.govmdpi.com

For structural elucidation of the isolated compounds, a suite of spectroscopic methods is essential:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: A variety of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, ROESY) NMR experiments are crucial for determining the planar structure and relative stereochemistry of the molecule. acs.orgnih.govnih.govacs.org The development of microcryoprobe NMR has been particularly significant, enabling the structural analysis of compounds available only in nanomole quantities. nih.govacs.orgnih.gov

Circular Dichroism (CD) Spectroscopy: This technique is vital for determining the absolute configuration of chiral centers within the molecule, often by comparing experimental data with that of synthetic standards or through computational predictions. acs.orgacs.orgnih.gov

The integration of these techniques, often in a hyphenated format like LC-MS-NMR, allows for a more rapid and comprehensive analysis of the complex metabolome of the Phorbas sponge, facilitating the discovery and characterization of novel compounds like this compound. nih.govmdpi.com

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Hypotheses

Computational chemistry and molecular dynamics (MD) simulations are increasingly valuable tools in the study of complex natural products like this compound. tandfonline.comnih.gov These methods provide insights into the molecule's three-dimensional structure, conformational dynamics, and potential interactions with biological targets, which can be difficult to obtain through experimental methods alone. tandfonline.com

Key applications in this compound research include:

Stereochemical Assignment: Computational methods can be used to predict the circular dichroism (CD) spectra for different possible stereoisomers of this compound. acs.org By comparing the calculated spectra with the experimentally measured spectrum, the absolute configuration of the molecule can be determined. acs.orgacs.org

Conformational Analysis: this compound is a flexible macrolide, and understanding its preferred conformations in solution is crucial for understanding its biological activity. MD simulations can explore the conformational landscape of the molecule, identifying low-energy structures that are likely to be biologically relevant.

Target Identification and Binding Mode Prediction: If a biological target for this compound is known or hypothesized, molecular docking and MD simulations can be used to predict how the molecule binds to the target protein. This can generate hypotheses about the key interactions responsible for its biological effect and guide the design of new analogues with improved affinity and selectivity.

Elucidation of Reaction Mechanisms: Computational chemistry can be used to study the mechanisms of key chemical reactions, such as those involved in the total synthesis of this compound or its interactions with biological molecules.

The synergy between experimental data and computational modeling is powerful. For instance, NMR-derived distance restraints can be used to guide and validate MD simulations, leading to more accurate models of the molecule's behavior. nih.gov As computational power increases and algorithms improve, these in silico approaches will play an even more significant role in accelerating research on this compound and other marine natural products. tandfonline.com

Omics Technologies (e.g., Metabolomics, Transcriptomics) in Phorbas Sponge Metabolite Discovery

"Omics" technologies are revolutionizing the discovery of novel metabolites from marine organisms like the Phorbas sponge. researchgate.netgfbs-home.de These approaches provide a holistic view of the biological system, from the genetic blueprint to the final metabolic products.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. researchgate.net By applying techniques like LC-MS and NMR to Phorbas sponge extracts, researchers can generate a "metabolic fingerprint" or profile. researchgate.net This allows for the rapid identification of known compounds through dereplication (comparison to databases) and the discovery of novel metabolites. rsc.orgresearchgate.net Metabolomic approaches have been successfully used to study the chemical diversity of Phorbas species. researchgate.net

Transcriptomics: This involves the analysis of all RNA molecules (the transcriptome) in a cell or organism. europa.eu For Phorbas sponges, transcriptomic analysis can provide insights into the genes that are actively being expressed, including those involved in the biosynthesis of secondary metabolites like this compound. europa.eupnas.orgdntb.gov.ua By identifying the biosynthetic gene clusters, it may be possible to understand how these complex molecules are made and potentially produce them in other organisms. nih.gov

Genomics and Metagenomics: Genomics focuses on the entire genetic material of the sponge itself, while metagenomics studies the collective genetic material of the associated microbial community (the microbiome). nih.govnih.gov It is now widely believed that many natural products isolated from sponges are actually produced by their symbiotic microorganisms. acs.orgencyclopedia.pub Metagenomic analysis of the Phorbas microbiome can uncover the biosynthetic potential of these symbionts, revealing novel gene clusters that may be responsible for producing this compound or other bioactive compounds. nih.govresearchgate.net

The integration of these omics technologies provides a powerful platform for natural product discovery. For example, correlating metabolomic data with transcriptomic data can help to link specific metabolites to the genes responsible for their production. This multi-omics approach accelerates the discovery of new drug leads and provides the genetic information needed for sustainable production through synthetic biology. nih.gov

Future Perspectives and Unaddressed Research Questions in Phorbaside E Studies

Exploration of Additional Biological Activities and Therapeutic Applications

To date, the primary biological activity reported for Phorbaside E is its cytotoxicity against the HCT-116 human colon cancer cell line. mdpi.commdpi.comnih.govnih.gov However, marine sponges of the genus Phorbas are known to produce a diverse array of secondary metabolites with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. mdpi.comnih.govnih.govresearchgate.net This suggests that the biological profile of this compound may be broader than what is currently known.

Future research should, therefore, focus on screening this compound against a wider panel of cancer cell lines to determine its spectrum of activity. Moreover, given the structural similarities to other bioactive macrolides, investigating its potential as an antimicrobial or anti-inflammatory agent is a logical next step. For instance, some marine macrolides have shown potent antibacterial and antifungal activities. smolecule.com There is also precedent for related compounds to exhibit anti-inflammatory effects; for example, other metabolites from Phorbas sponges have demonstrated the ability to inhibit the production of nitric oxide in macrophage cells, a key inflammatory mediator. nih.gov Additionally, exploring its potential against other diseases, such as parasitic infections, could unveil novel therapeutic applications. The structural relationship of phorbasides to callipeltosides, which have a similar macrolide scaffold, further supports the need for broader screening. researchgate.net

A summary of known and potential biological activities for phorbasides and related compounds is presented below:

Compound FamilyKnown/Potential Biological ActivitiesReference
PhorbasidesCytotoxicity (HCT-116) mdpi.commdpi.com
Other Phorbas MetabolitesAntimicrobial, Anti-inflammatory, Antioxidant mdpi.comnih.govresearchgate.net
Other Marine MacrolidesAntifungal, Antibacterial smolecule.com

Further Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

The biosynthetic pathway of this compound remains largely unelucidated. As a complex macrolide glycoside, it is presumably synthesized by a polyketide synthase (PKS) pathway for the macrolactone core, followed by glycosylation steps to attach the sugar moiety. nih.govresearchgate.net A particularly intriguing aspect is the biosynthesis of the unique ene-yne-trans-2-chlorocyclopropane unit, a rare feature in natural products. mdpi.com Understanding the enzymatic machinery responsible for the formation of this moiety is a significant research goal.

Future studies should aim to identify and characterize the this compound biosynthetic gene cluster (BGC) from the source organism, the marine sponge Phorbas sp., or its associated microorganisms. nih.govbeilstein-journals.orgrsc.orgbeilstein-journals.org Modern genomic and transcriptomic techniques can be employed to mine the genetic data for PKS and other relevant biosynthetic genes. Once the BGC is identified, heterologous expression in a suitable host organism could be used to confirm its role in this compound production and to produce the compound or its precursors for further study. Elucidating the complete pathway will not only provide fundamental insights into the biosynthesis of this unique molecule but may also enable the development of biotechnological production methods.

Development of Highly Efficient and Scalable Synthetic Methodologies for this compound

The limited availability of this compound from its natural source necessitates the development of efficient and scalable total synthesis methods to enable further biological evaluation and potential therapeutic development. uva.esmdpi.com While a total synthesis of the related Phorbaside A has been successfully accomplished, a scalable synthesis of this compound has not yet been reported. nih.govacs.org

Stereocontrolled boron aldol (B89426) reactions to establish the numerous stereocenters in the macrolide core. nih.govacs.org

A Sonogashira coupling to install the ene-yne moiety. nih.govacs.org

An α-glycosylation to append the sugar unit. nih.govacs.org

Future synthetic efforts should focus on improving the efficiency and scalability of these key steps. acs.orgmdpi.com This could involve the development of more convergent synthetic routes, the use of novel catalytic methods to reduce the number of steps, and the optimization of reaction conditions to improve yields. researchgate.net Achieving a scalable synthesis is a critical hurdle to overcome for the comprehensive biological investigation of this compound and its analogues. uva.es

Deeper Characterization of Molecular Interactions and Downstream Cellular Effects

While this compound is known to be cytotoxic, its precise molecular target and the downstream cellular pathways it modulates are yet to be identified. Understanding the mechanism of action is crucial for its development as a potential therapeutic agent.

Initial structure-activity relationship (SAR) studies on phorbasides A-E have suggested that the presence of a free hydroxyl group on the sugar moiety may be important for their cytotoxic activity. mdpi.com This provides a starting point for more detailed investigations. Future research should employ a range of techniques to identify the molecular target(s) of this compound. These could include:

Affinity chromatography using a this compound-based probe to isolate binding partners from cell lysates.

Computational docking studies to predict potential binding sites on known cancer-related proteins.

Transcriptomic and proteomic analyses of cancer cells treated with this compound to identify changes in gene and protein expression that could point to the affected pathways.

Furthermore, detailed studies on the downstream cellular effects, such as the induction of apoptosis, cell cycle arrest, or other forms of cell death, are necessary. rotman-baycrest.on.ca Elucidating the complete mechanism of action will be essential for understanding its therapeutic potential and for the rational design of more potent and selective analogues.

Understanding the Ecological Role and Chemical Ecology of this compound in Marine Environments

The production of complex secondary metabolites by marine organisms is often linked to their ecological function. csic.esuncw.eduoup.com In the case of this compound, its role in the marine environment is completely unknown. Sponges, being sessile organisms, often rely on chemical defenses to deter predators, prevent overgrowth by competing organisms, and combat microbial infections. uncw.eduoup.com

It is plausible that this compound serves as a chemical defense agent for the Phorbas sponge. mdpi.com Its potent cytotoxicity could be effective against predators or competing organisms. Future studies in chemical ecology should aim to investigate this hypothesis. This could involve:

In situ experiments to test the deterrent effects of this compound against natural predators of the Phorbas sponge.

Antifouling assays to determine if this compound can inhibit the settlement of larvae from competing invertebrates.

Antimicrobial assays against marine bacteria and fungi to assess its potential role in preventing infections.

Understanding the ecological role of this compound will not only provide valuable insights into the chemical ecology of marine sponges but may also guide the discovery of new, ecologically relevant biological activities. csic.es

Q & A

Q. What are the primary natural sources of Phorbaside E, and how does its ecological origin influence research methodologies?

this compound is isolated from marine sponges of the genus Phorbas, particularly specimens collected from biodiverse coastal regions. Its ecological origin necessitates rigorous taxonomic validation of sponge samples and documentation of habitat conditions (e.g., water chemistry, symbiotic microbiota), as these factors influence compound variability and reproducibility in pharmacological assays . Researchers must employ DNA barcoding or morphological validation to confirm sponge species identity, ensuring consistency in comparative studies.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

Structural elucidation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to map carbon skeletons and functional groups.
  • High-resolution mass spectrometry (HRESI-TOFMS) for precise molecular formula determination.
  • Circular Dichroism (CD) to assign absolute configurations of chiral centers.
  • Reverse-phase HPLC for purification, often using gradients of acetonitrile/water to resolve structurally similar derivatives . Example parameters: Agilent 6000 series TOF-MS for HRMS; 600 MHz NMR for sensitivity in detecting minor stereoisomers.

Q. What experimental design considerations are essential for isolating this compound from complex marine extracts?

Isolation protocols should include:

  • Multi-step fractionation : Start with non-polar solvents (e.g., CCl₄-methanol) for initial extraction, followed by flash chromatography to reduce complexity.
  • Solvent optimization : Adjust polarity gradients in HPLC to separate this compound from co-eluting macrolides.
  • Stability tests : Monitor degradation under varying pH, temperature, and light exposure during purification .

Q. How do researchers validate the purity of this compound post-isolation?

Purity is confirmed via:

  • HPLC-DAD : Ensure a single peak with >95% area under the curve.
  • TLC : Spot homogeneity under UV/iodine visualization.
  • NMR peak integration : Absence of extraneous signals indicating impurities .

Q. What bioassay models are typically used to screen this compound for bioactivity?

Common models include:

  • Cytotoxicity assays : Human cancer cell lines (e.g., HCT-116, HeLa) with MTT or SRB staining.
  • Antimicrobial tests : Gram-positive/negative bacteria and fungal strains.
  • Mechanistic studies : Apoptosis markers (caspase-3 activation) or cell cycle arrest (flow cytometry) .

Advanced Research Questions

Q. How can structural variations in Phorbaside derivatives influence their cytotoxicity profiles?

Subtle changes, such as glycosylation patterns or hydroxyl group positioning, significantly alter bioactivity. For example:

  • Free 2′-OH groups in Phorbaside D correlate with enhanced cytotoxicity against leukemia cells.
  • Oxazolone-containing sugars (e.g., Phorbaside D) exhibit unique selectivity profiles compared to disaccharide derivatives. Researchers should conduct structure-activity relationship (SAR) studies using semi-synthetic analogs to isolate critical functional groups .

Q. What strategies resolve discrepancies in reported bioactivity data across Phorbaside studies?

Contradictions often arise from:

  • Sample variability : Use authenticated sponge specimens and standardize extraction protocols.
  • Assay conditions : Control cell passage numbers, serum concentrations, and incubation times.
  • Data normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin) to enable cross-study comparisons .

Q. What synthetic challenges exist in recreating the ene-yne-chlorocyclopropane moiety of this compound?

Key hurdles include:

  • Stereochemical control : Achieving the trans-2-chlorocyclopropane configuration via radical or carbene-based cyclization.
  • Ene-yne stability : Preventing undesired rearrangements during glycosylation steps. Recent advances use chiral auxiliaries and low-temperature photochemical reactions to improve yields .

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Molecular docking : Predict binding affinities to targets like tubulin or topoisomerases.
  • MD simulations : Analyze conformational stability in lipid bilayers or protein pockets.
  • QSAR models : Link structural descriptors (e.g., logP, polar surface area) to observed bioactivity .

Q. What methodologies address low natural abundance of this compound in drug discovery pipelines?

Solutions include:

  • Scale-up fermentation : Cultivate symbiotic microbes from Phorbas sponges for sustainable production.
  • Genetic engineering : Clone biosynthetic gene clusters responsible for macrolide synthesis.
  • Hybrid synthesis : Combine natural product extraction with synthetic modification of key intermediates .

Data Presentation Guidelines

  • Tables : Summarize NMR shifts (δ ppm), HRMS data, and IC₅₀ values for derivatives.
  • Figures : Include CD spectra for stereochemical assignments and HPLC chromatograms showing purity.
  • References : Cite primary structural data from Dalisay et al. (2010) and comparative bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.